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molecular formula C8H11NO B112724 2-(3-Aminophenyl)ethanol CAS No. 52273-77-5

2-(3-Aminophenyl)ethanol

Cat. No. B112724
M. Wt: 137.18 g/mol
InChI Key: FNUKLSVGSFFSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732600B2

Procedure details

2-(3-Nitrophenyl)ethanol (836 mg, 5.00 mmol) and Pd (10% on charcoal, 200 mg) were suspended in dry methanol (10 mL). After the addition of ammonium formate (1.450 g, 23 mmol) a slightly exothermic and effervescent reaction was observed. After stirring for 1 h at room temperature the mixture was filtered over celite. The filtrate was evaporated and the residue dissolved in ethyl acetate. After washing with saturated aqueous sodium hydrogencarboante solution, water and brine the organic layer was dried (magnesium sulfate) and the solvent removed under reduced pressure affording the title compound in 54% yield (373 mg) as a white solid.
Quantity
836 mg
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mg
Type
catalyst
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][OH:12])[CH:7]=[CH:8][CH:9]=1)([O-])=O.C([O-])=O.[NH4+]>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][OH:12])[CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
836 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CCO
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 h at room temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
effervescent reaction
FILTRATION
Type
FILTRATION
Details
was filtered over celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
After washing with saturated aqueous sodium hydrogencarboante solution, water and brine the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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